N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide
Description
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is a complex organic compound that features a benzoxazole ring system substituted with an iodophenyl group and a methylbenzamide moiety
Properties
IUPAC Name |
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15IN2O2/c1-13-5-7-14(8-6-13)20(25)23-17-9-10-19-18(12-17)24-21(26-19)15-3-2-4-16(22)11-15/h2-12H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPFFFCJCDUGPJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15IN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Iodophenyl Group: The iodination of the benzoxazole ring can be carried out using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite.
Attachment of the Methylbenzamide Moiety: This step involves the coupling of the iodinated benzoxazole with 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodophenyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzoxazole ring.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, while the iodophenyl group may enhance binding affinity through halogen bonding. This compound can modulate various biochemical pathways, potentially leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-3-methoxy-2-naphthamide
- N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methoxybenzamide
- N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]acetamide
Uniqueness
N-[2-(3-iodophenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the iodophenyl group enhances its reactivity and potential for halogen bonding, while the benzoxazole ring contributes to its stability and fluorescence characteristics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
